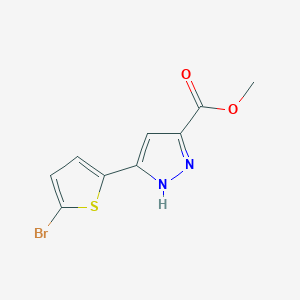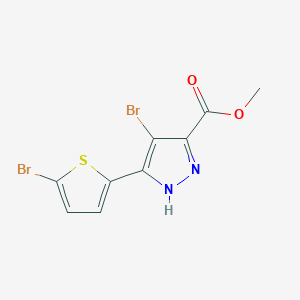![molecular formula C11H15NO B1419982 2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol CAS No. 99858-65-8](/img/structure/B1419982.png)
2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol
Overview
Description
This compound is a derivative of indene, which is a polycyclic hydrocarbon. It has an amino group attached to the ethan-1-ol moiety, and the indene ring is in a dihydro form .
Molecular Structure Analysis
The molecular structure of this compound includes a 2,3-dihydro-1H-inden-1-yl group, an amino group, and an ethan-1-ol group . The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications
Synthesis and Characterization
The compound 2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol has been involved in various scientific research applications, particularly in the synthesis and characterization of novel molecules. For instance, research has demonstrated the synthesis of diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, showcasing potential anti-inflammatory properties. These molecules, synthesized through coupling reactions and subsequent alkylations, were characterized by X-ray crystallography to establish their stereochemistry, indicating their significance in medicinal chemistry as potential anti-inflammatory agents (Sheridan et al., 2009).
Molecular Interactions and Biological Activity
Another study focused on the synthesis, characterization, and DNA interaction of novel Schiff base ligands derived from 2,6-diaminopyridine, which involved the creation of complex compounds with various metal ions. This research provided insights into the ligands' DNA binding activities, highlighting their potential as drug candidates (Kurt et al., 2020).
Polymorphism and Spectroscopic Studies
Polymorphism, a critical aspect in pharmaceutical sciences, was explored in a study where two polymorphic forms of an investigational pharmaceutical compound were characterized using a range of spectroscopic and diffractometric techniques. This investigation into the subtle structural differences between polymorphs emphasizes the importance of comprehensive characterization in drug development (Vogt et al., 2013).
Catalytic Applications and Ligand Efficiency
Research on the versatile synthesis of quinoline-3-carboxylic esters and indol-2-acetic esters through palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols under various conditions showcased the efficiency of catalytic systems in creating complex molecules. This study underscores the significance of catalytic reactions in organic synthesis and the development of new pharmaceutical agents (Gabriele et al., 2008).
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-8-7-12-11-6-5-9-3-1-2-4-10(9)11/h1-4,11-13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLQSNAHAAPZCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





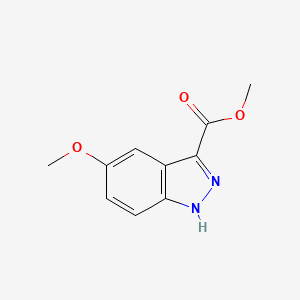
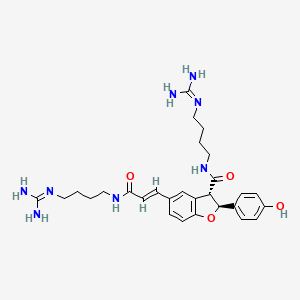
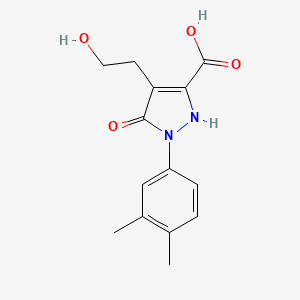
![(2-([6-(4-Phenylpiperazin-1-YL)pyrimidin-4-YL]oxy)ethyl)amine](/img/structure/B1419909.png)
![2,7-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419911.png)

![(4-[1,2,4]Triazolo[4,3-b]pyridazin-6-ylphenyl)amine](/img/structure/B1419914.png)

![(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1419917.png)
